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Compound of Interest

Compound Name: Enterobactin

Cat. No.: B1671361 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing enterobactin in cell culture

experiments. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed

experimental protocols to address common challenges and enhance the bioavailability and

efficacy of this potent siderophore.

Frequently Asked Questions (FAQs)
Q1: What is enterobactin and what is its primary function?

Enterobactin is a high-affinity siderophore produced by Gram-negative bacteria, such as

Escherichia coli, to scavenge ferric iron (Fe³⁺) from the environment. Its primary function is to

bind to iron with extremely high affinity, forming a complex that can be transported into cells to

meet their iron requirements.

Q2: How does enterobactin enter mammalian cells?

Recent studies suggest that the ferric-enterobactin complex can enter mammalian cells,

including intestinal epithelial cells, through a mechanism that is independent of traditional iron

transporters like the divalent metal transporter 1 (DMT1).[1] The exact mechanism is still under

investigation but appears to be a way for host organisms to benefit from the iron-scavenging

capabilities of their gut microbiota.

Q3: What are the potential applications of enterobactin in cell culture research?
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Enterobactin is a valuable tool for studying iron metabolism, cellular responses to iron

deprivation, and the effects of bacterial metabolites on host cells. It has also been investigated

for its potential as an anti-cancer agent due to its ability to induce apoptosis in certain cancer

cell lines by disrupting their iron homeostasis.[2]

Q4: What is Lipocalin-2 (Lcn2) and how does it affect enterobactin?

Lipocalin-2 (Lcn2), also known as siderocalin, is a host innate immune protein that can bind to

and sequester enterobactin.[3][4][5][6][7] This action prevents bacteria from acquiring iron and

can also modulate the host's inflammatory response. In cell culture, the expression of Lcn2 by

your cell line of interest is a critical factor to consider, as it can significantly reduce the

bioavailability of enterobactin.

Q5: Is enterobactin toxic to cells?

The cytotoxicity of enterobactin can be context-dependent. In some cancer cell lines, iron-free

enterobactin can induce apoptosis at concentrations in the micromolar range (e.g., 25-50 µM).

[2] However, in the presence of other metals like copper, enterobactin can have a bimodal

effect, being protective at low concentrations and toxic at higher concentrations.[8][9] It is

crucial to determine the optimal, non-toxic concentration range for your specific cell line and

experimental conditions.
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Problem Possible Cause(s) Suggested Solution(s)

No observable effect of

enterobactin (e.g., no change

in cell viability, no induction of

iron-responsive genes).

1. High Lipocalin-2 (Lcn2)

expression: The cell line may

be secreting high levels of

Lcn2, which sequesters the

added enterobactin. 2.

Enterobactin degradation:

Enterobactin may be unstable

in the cell culture medium over

the course of the experiment.

3. Suboptimal concentration:

The concentration of

enterobactin used may be too

low to elicit a response.

1. Check Lcn2 expression:

Use ELISA or Western blot to

determine if your cells are

producing Lcn2. If so, consider

using a cell line with low or no

Lcn2 expression, or using

Lcn2-neutralizing antibodies.

2. Prepare fresh solutions:

Prepare enterobactin solutions

immediately before use.

Minimize exposure to light and

elevated temperatures. 3.

Perform a dose-response

curve: Test a range of

enterobactin concentrations

(e.g., 1-100 µM) to determine

the optimal working

concentration for your cell line.

Unexpected cytotoxicity

observed at low enterobactin

concentrations.

1. Contamination with other

metals: The cell culture

medium or supplements may

contain metals like copper,

which can interact with

enterobactin to produce toxic

effects. 2. Cell line sensitivity:

The specific cell line being

used may be particularly

sensitive to perturbations in

iron homeostasis.

1. Use high-purity reagents:

Ensure that all media and

supplements are of high purity

and low in contaminating

metals. 2. Thoroughly

characterize your cell line:

Perform baseline cytotoxicity

assays to understand the

sensitivity of your cells to

enterobactin. 3. Reduce

enterobactin concentration:

Test lower concentrations of

enterobactin to find a non-toxic

range.

Inconsistent results between

experiments.

1. Variability in enterobactin

solution preparation:

Inconsistent weighing or

1. Standardize solution

preparation: Follow a strict

protocol for preparing
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dissolution can lead to different

effective concentrations. 2.

Cell passage number and

confluency: Cellular responses

can vary with passage number

and cell density. 3. Variations

in incubation time.

enterobactin stock and working

solutions. Aliquot and store

stock solutions to avoid

repeated freeze-thaw cycles.

2. Maintain consistent cell

culture practices: Use cells

within a defined passage

number range and seed them

to achieve consistent

confluency for each

experiment. 3. Adhere to a

strict timeline: Ensure

consistent incubation times for

all experiments.

Experimental Protocols
Protocol 1: Preparation of Enterobactin Stock Solution
This protocol describes the preparation of a 10 mM enterobactin stock solution.

Materials:

Enterobactin powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile, conical microcentrifuge tubes

Procedure:

Weigh out the required amount of enterobactin powder in a sterile microcentrifuge tube. For

example, for 1 mg of enterobactin (MW: 669.6 g/mol ), you will prepare a ~1.49 mM stock

solution if dissolved in 1 mL. To make a 10 mM stock, you would dissolve 6.696 mg in 1 mL

of DMSO.

Add the appropriate volume of DMSO to the tube.
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Vortex briefly to dissolve the powder completely. Gentle warming to 37°C can aid in

dissolution.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term

storage (up to 6 months).

Protocol 2: Assessment of Enterobactin-Induced
Cytotoxicity
This protocol provides a method to determine the effect of enterobactin on cell viability using a

standard apoptosis assay.

Materials:

Your mammalian cell line of interest

Complete cell culture medium

Enterobactin stock solution (from Protocol 1)

12-well cell culture plates

FITC Annexin-V Apoptosis Detection Kit

Flow cytometer

Procedure:

Seed your cells in a 12-well plate at a density that will allow for optimal growth during the

experiment.

Allow the cells to adhere and grow overnight.

The next day, treat the cells with a range of enterobactin concentrations (e.g., 0, 10, 25, 50

µM) by adding the appropriate volume of the stock solution to the culture medium.
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Incubate the cells for the desired time period (e.g., 24 hours).

Following incubation, harvest the cells by trypsinization.

Stain the cells with FITC Annexin-V and Propidium Iodide (PI) according to the

manufacturer's protocol.

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and

necrotic cells.

Protocol 3: Measurement of Enterobactin-Mediated Iron
Uptake
This protocol outlines a method to measure the uptake of iron complexed with enterobactin
using a radioactive iron isotope.

Materials:

Caco-2 cells (or other relevant cell line)

Collagen-coated 12-well plates

Krebs-Ringer buffer

Enterobactin

⁵⁵FeCl₃ (radioactive iron)

Scintillation counter

Procedure:

Seed Caco-2 cells on collagen-coated 12-well plates and grow them to the desired

confluency (e.g., post-confluence for differentiated intestinal cells).[10]

Prepare a ⁵⁵Fe-enterobactin complex by incubating ⁵⁵FeCl₃ with a molar excess of

enterobactin in Krebs-Ringer buffer for at least 1 hour at room temperature.
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Wash the cell monolayers twice with ice-cold Krebs-Ringer buffer.

Add the ⁵⁵Fe-enterobactin solution to the cells and incubate at 37°C for various time points

(e.g., 0, 15, 30, 60, 120 minutes).

To stop the uptake, aspirate the radioactive solution and wash the cells three times with ice-

cold Krebs-Ringer buffer containing 1 mM EDTA to remove non-internalized iron.

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

Measure the radioactivity in the cell lysates using a scintillation counter.

Determine the protein concentration of the cell lysates to normalize the radioactive counts.

Data Presentation
Table 1: Recommended Enterobactin Concentrations for Initial Experiments

Application Cell Type
Concentration
Range

Reference

Induction of Apoptosis

RAW264.7, J774A.1

(macrophage-like

cancer cells)

10 - 50 µM [2]

Iron Uptake Studies
Caco-2 (intestinal

epithelial cells)
1 - 10 µM [1]

Modulation of Copper

Toxicity
E. coli

1 - 10 µM (protective),

50 µM (toxic)
[8]
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Experimental Workflow for Assessing Enterobactin Bioavailability

Start

1. Prepare Cell Culture
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3. Treat Cells with Enterobactin

4. Incubate for a Defined Period
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Cytotoxicity?

Iron Uptake Assay
(e.g., ⁵⁵Fe-Enterobactin)

Bioavailability?
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(e.g., iron-responsive genes)

Functional Effect?

6. Analyze and Interpret Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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